3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]-N-(2-METHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE
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Overview
Description
3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]-N-(2-METHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]-N-(2-METHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE, can be achieved through various synthetic pathways. Common methods include:
Diazo-Coupling: This involves the reaction of diazonium salts with benzothiazole derivatives to form the desired compound.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base.
Biginelli Reaction: A multi-component reaction that involves the condensation of urea, aldehydes, and β-keto esters.
Molecular Hybridization Techniques: Combining different molecular fragments to create hybrid molecules with enhanced biological activity.
Microwave Irradiation: Using microwave energy to accelerate chemical reactions, leading to higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product in a single step.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are commonly employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]-N-(2-METHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]-N-(2-METHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]-N-(2-METHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in various biological processes, leading to the disruption of cellular functions.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA/RNA: It may interact with nucleic acids, affecting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
Benzimidazole: Another heterocyclic compound with similar structural features and biological properties.
Benzofuran: A related compound with a fused benzene and furan ring system.
Uniqueness
3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]-N-(2-METHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and azetidine moieties makes it a valuable compound for various scientific applications .
Properties
IUPAC Name |
3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]-N-(2-methoxyphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-24-14-7-4-3-6-13(14)20-18(23)22-10-12(11-22)26-19-21-17-15(25-2)8-5-9-16(17)27-19/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMHEQLWABPIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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